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For Researchers, Scientists, and Drug Development Professionals

Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone

technique in molecular biology and drug development. The exceptionally high affinity between

biotin and streptavidin (or avidin) provides a powerful tool for the detection, purification, and

immobilization of nucleic acids. This document provides detailed application notes and

protocols for the biotinylation of nucleic acids using (+)-Biotin-ONP (p-nitrophenyl ester), an

amine-reactive biotinylating agent.

While N-hydroxysuccinimide (NHS) esters of biotin are more commonly employed for this

purpose, (+)-Biotin-ONP offers an alternative for labeling primary amine-modified nucleic

acids. The protocols provided herein detail the necessary steps for successful conjugation,

purification, and quantification of biotinylated DNA and RNA.

Principle of the Method
The biotinylation of nucleic acids using (+)-Biotin-ONP is a two-step process. First, the nucleic

acid (oligonucleotide, DNA, or RNA) must be synthesized or modified to contain a primary

amine group (-NH₂). This is typically achieved by incorporating a nucleotide modified with an

amino-linker at the 5', 3', or an internal position.
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In the second step, the amino-modified nucleic acid is reacted with (+)-Biotin-ONP. The p-

nitrophenyl ester group of (+)-Biotin-ONP is a good leaving group that readily reacts with the

primary amine on the nucleic acid to form a stable amide bond, resulting in the covalent

attachment of biotin.

Quantitative Data Summary
The efficiency of biotinylation can be influenced by several factors, including the type of

biotinylating agent, the nature of the nucleic acid, and the reaction conditions. The following

table summarizes key quantitative parameters for various nucleic acid biotinylation methods.

Parameter

Amine-Reactive

Labeling (e.g.,

Biotin-ONP, Biotin-

NHS)

Enzymatic

Incorporation (e.g.,

Biotin-dUTP)

PCR with

Biotinylated Primers

Typical Labeling

Efficiency

50-90% (post-

synthesis)

Variable (depends on

polymerase and dNTP

ratio)

Nearly 100%

incorporation of primer

Position of Label

5', 3', or internal (pre-

defined by amine

modification)

Internal (random

incorporation)
5' or 3' end

Scale of Synthesis
Micrograms to

milligrams
Micrograms

Picograms to

micrograms

Yield of Labeled

Product

Moderate to high

(dependent on

purification)

High
High (amplification-

dependent)

Purification Required
Yes (to remove

unreacted biotin)

Yes (to remove

unincorporated

nucleotides)

Optional (depending

on downstream

application)

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1196719?utm_src=pdf-body
https://www.benchchem.com/product/b1196719?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Biotinylation of Amino-Modified
Oligonucleotides with (+)-Biotin-ONP
This protocol describes the biotinylation of an amino-modified DNA or RNA oligonucleotide.

Materials:

Amino-modified oligonucleotide (DNA or RNA)

(+)-Biotin-ONP (p-nitrophenyl ester of biotin)

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

0.1 M Sodium Bicarbonate Buffer, pH 8.5

Nuclease-free water

Ethanol (100% and 70%)

3 M Sodium Acetate, pH 5.2

Microcentrifuge tubes

Thermomixer or incubator

Procedure:

Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free

water to a final concentration of 1-5 mM.

Biotin-ONP Solution Preparation: Immediately before use, dissolve (+)-Biotin-ONP in

anhydrous DMF or DMSO to a concentration of 100 mM.

Labeling Reaction Setup:

In a microcentrifuge tube, combine the following:

Amino-modified oligonucleotide: 1 nmol
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0.1 M Sodium Bicarbonate Buffer (pH 8.5): 50 µL

(+)-Biotin-ONP solution (100 mM): 2 µL (200-fold molar excess)

Vortex briefly to mix.

Incubation: Incubate the reaction mixture for 4-6 hours at room temperature or overnight at

4°C with gentle agitation. Note: Due to the lower reactivity of ONP esters compared to NHS

esters, longer incubation times may be necessary.

Purification (Ethanol Precipitation):

Add 5 µL of 3 M Sodium Acetate to the reaction mixture.

Add 150 µL of ice-cold 100% ethanol.

Mix thoroughly and incubate at -20°C for at least 1 hour.

Centrifuge at 14,000 x g for 30 minutes at 4°C.

Carefully aspirate and discard the supernatant.

Wash the pellet with 500 µL of ice-cold 70% ethanol.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Carefully aspirate and discard the supernatant.

Air-dry the pellet for 5-10 minutes to remove residual ethanol.

Resuspension: Resuspend the purified biotinylated oligonucleotide in a desired volume of

nuclease-free water or buffer (e.g., TE buffer).

Quantification: Determine the concentration of the biotinylated oligonucleotide using a

spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.

Protocol 2: Quantification of Biotin Incorporation (Gel-
Shift Assay)
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This protocol provides a method to qualitatively assess the efficiency of biotinylation.

Materials:

Biotinylated oligonucleotide (from Protocol 1)

Unlabeled amino-modified oligonucleotide (control)

Streptavidin

10X Gel-Shift Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)

Nuclease-free water

Polyacrylamide gel (e.g., 15-20% TBE gel)

TBE Buffer

Gel loading dye

Gel electrophoresis system

Gel imaging system (e.g., UV transilluminator with a camera)

Procedure:

Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions:

Control: 10 pmol unlabeled oligonucleotide, 1 µL 10X Binding Buffer, nuclease-free water

to 9 µL.

Biotinylated Oligo: 10 pmol biotinylated oligonucleotide, 1 µL 10X Binding Buffer,

nuclease-free water to 9 µL.

Shifted Biotinylated Oligo: 10 pmol biotinylated oligonucleotide, 1 µL 10X Binding Buffer, 1

µL Streptavidin (1 mg/mL), nuclease-free water to 10 µL.

Incubation: Incubate all tubes at room temperature for 20-30 minutes.
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Gel Electrophoresis:

Add gel loading dye to each reaction.

Load the samples onto the polyacrylamide gel.

Run the gel in TBE buffer according to the manufacturer's instructions until the dye front

has migrated sufficiently.

Visualization:

Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold or Ethidium Bromide).

Visualize the bands using a gel imaging system.

A successful biotinylation will be indicated by a band shift (slower migration) in the lane

containing the biotinylated oligonucleotide and streptavidin compared to the biotinylated

oligonucleotide alone. The intensity of the shifted band relative to the unshifted band

provides a qualitative measure of labeling efficiency.

Visualizations
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Step 1: Nucleic Acid Preparation

Step 2: Biotinylation Reaction Step 3: Purification

Step 4: AnalysisAmino-Modified
Nucleic Acid

Reaction Mixture
(pH 8.5)(+)-Biotin-ONP Ethanol

Precipitation
Purified Biotinylated

Nucleic Acid
Spectrophotometry

(A260)

Gel-Shift Assay
(with Streptavidin)

Reaction Products

Nucleic Acid-NH₂

Nucleic Acid-NH-CO-Biotin

Nucleophilic Attack

Biotin-O-C₆H₄-NO₂

((+)-Biotin-ONP)

HO-C₆H₄-NO₂

(p-Nitrophenol)

Leaving Group
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To cite this document: BenchChem. [Application Notes & Protocols: Biotinylating Nucleic
Acids with (+)-Biotin-ONP]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196719#methods-for-biotinylating-nucleic-acids-
with-biotin-onp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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